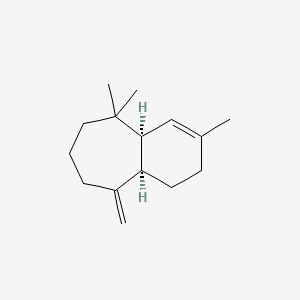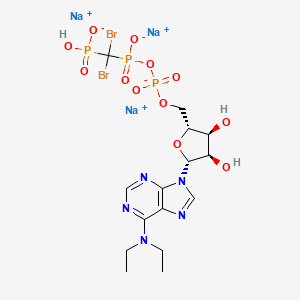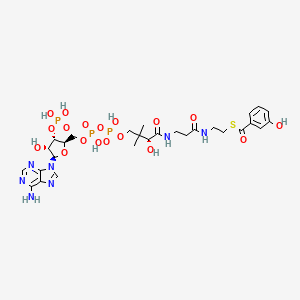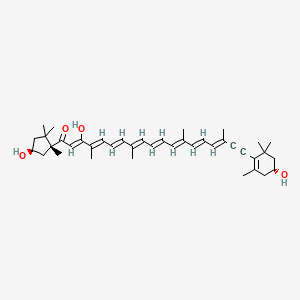
Mytiloxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mytiloxanthin is a triterpenoid.
This compound is a natural product found in Mytilus unguiculatus, Magallana gigas, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Activities
Mytiloxanthin, a metabolite of fucoxanthin found in shellfish and tunicates, has shown significant antioxidative activities. It exhibits comparable activities to astaxanthin in quenching singlet oxygen and inhibiting lipid peroxidation. Notably, this compound demonstrates superior scavenging activity for hydroxyl radicals compared to astaxanthin (Maoka et al., 2016).
Bioactivities in Human Health and Nutrition
Astaxanthin, related to this compound, exhibits a range of biological activities that may have applications in human health and nutrition. This includes antioxidative, anti-inflammatory properties, and potential effects on cancer, diabetes, the immune system, and ocular health (Hussein et al., 2006).
Applications in Aquatic Animals
Astaxanthin, a compound closely related to this compound, is used in aquaculture for its antioxidant properties, which offer various health benefits to aquatic animals. These benefits include improved pigmentation, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and enhanced immune-related gene expression (Lim et al., 2018).
Neuroprotective Effects
Astaxanthin, a compound analogous to this compound, shows potential neuroprotective effects. It may be effective in preserving cognitive function in aging and neurodegenerative diseases by mechanisms such as anti-inflammatory, anti-apoptotic, antioxidant effects, and promoting neural plasticity (Grimmig et al., 2017).
Therapeutic Potential in Cardiovascular Disease
Astaxanthin, related to this compound, displays potential as a therapeutic agent in cardiovascular disease. It shows antioxidative and anti-inflammatory effects that could be relevant in atherosclerotic cardiovascular disease. Its use has been associated with a reduction in biomarkers of oxidative stress and inflammation, and it demonstrates protective effects in ischemic myocardial models (Fassett & Coombes, 2011).
Eigenschaften
Molekularformel |
C40H54O4 |
|---|---|
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
(2Z,4E,6E,8E,10E,12E,14E,16E)-3-hydroxy-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16-octaen-18-yn-1-one |
InChI |
InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)24-37(44)40(10)27-34(42)26-39(40,8)9/h11-20,24,33-34,41-43H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+,36-24-/t33-,34+,40+/m1/s1 |
InChI-Schlüssel |
WSLGBPCJDUQFND-BBPSKTQQSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/O)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C |
Synonyme |
mytiloxanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



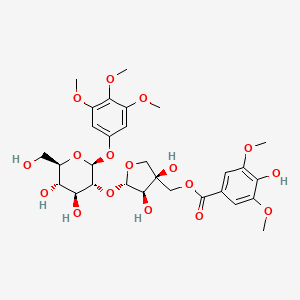

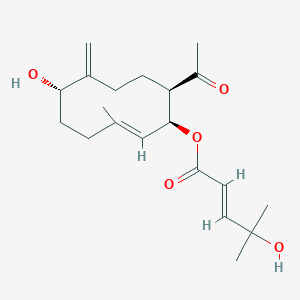

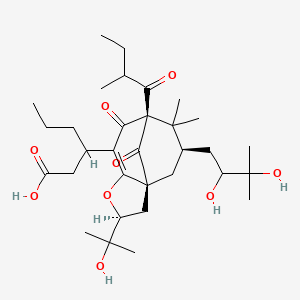

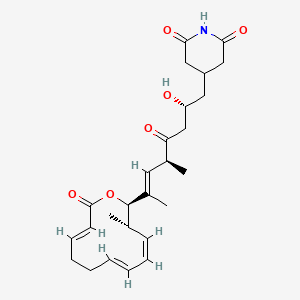
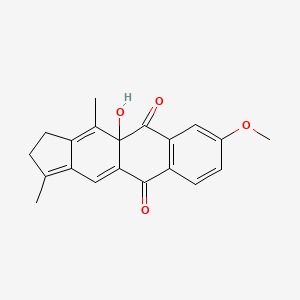
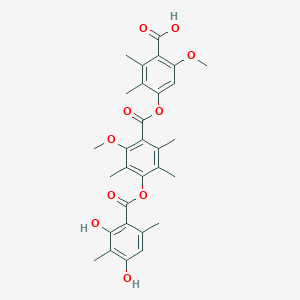

![(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one](/img/structure/B1249197.png)
